molecular formula C8H7BrO3 B1210037 5-Bromovanillin CAS No. 2973-76-4

5-Bromovanillin

Cat. No. B1210037
CAS RN: 2973-76-4
M. Wt: 231.04 g/mol
InChI Key: KLSHZDPXXKAHIJ-UHFFFAOYSA-N
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Description

5-Bromovanillin is a light brown crystalline powder . It has been used to enrich metabolically stable anaerobic cultures to study the dechlorination of chlorocatechols . It was also used to prepare 2, 5-dihydroxy-4-methoxy-6-bromobenzaldehyde and 5-bromovanillate .


Synthesis Analysis

The synthesis of 5-Bromovanillin can be achieved through various methods. One such method involves the iodination of vanillin using Oxone® and potassium iodide in refluxing water . Another method involves the intermolecular McMurray dimerization of 5-bromovanillin . There are also video tutorials available that provide a visual guide to the synthesis process .


Molecular Structure Analysis

The molecular structure of 5-Bromovanillin can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, Raman, and MS (GC) spectra can be used to determine the structure . There are also crystal structure data available for 5-Bromovanillin .


Chemical Reactions Analysis

5-Bromovanillin has been used in various chemical reactions. For example, it has been used in the Suzuki-Miyaura coupling reaction . It has also been used in the study of dechlorination of chlorocatechols .


Physical And Chemical Properties Analysis

5-Bromovanillin is a light brown crystalline powder . It has a melting point of 164-166°C (lit.) . The compound has a molar mass of 231.04 g/mol . It is also known to have a density of 1.6494 (rough estimate) .

Scientific Research Applications

  • Anaerobic Culture Enrichment

    • Field : Microbiology
    • Application : 5-Bromovanillin was used to enrich metabolically stable anaerobic cultures to study dechlorination of chlorocatechols .
  • Synthesis of 2,5-Dihydroxy-4-Methoxy-6-Bromobenzaldehyde

    • Field : Organic Chemistry
    • Application : 5-Bromovanillin was used to prepare 2,5-dihydroxy-4-methoxy-6-bromobenzaldehyde .
  • Anti-Corrosion

    • Field : Materials Science
    • Application : 5-Bromovanillin was used in combination with benzenecarbonitrile to study their synergistic anti-corrosion properties on 1018 carbon steel in an HCl environment .
  • Synthesis of 5-Bromovanillate
    • Field : Organic Chemistry
    • Application : 5-Bromovanillin was used to prepare 5-bromovanillate .
  • Synthesis of 3-Bromopyrazole

    • Field : Organic Chemistry
    • Application : 5-Bromovanillin was used to prepare 3-Bromopyrazole .
  • Synthesis of 2-Bromopropionitrile

    • Field : Organic Chemistry
    • Application : 5-Bromovanillin was used to prepare 2-Bromopropionitrile .

Safety And Hazards

5-Bromovanillin is known to have acute aquatic toxicity "with long-lasting effects" . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSHZDPXXKAHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022203
Record name 5-Bromovanillin
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromovanillin

CAS RN

2973-76-4
Record name 5-Bromovanillin
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Record name 5-BROMOVANILLIN
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Synthesis routes and methods I

Procedure details

To a solution of vanillin (30.40 g, 0.20 mol) in glacial acetic acid (200 ml) was added bromine (46.79 g, 0.29 mol) in glacial acetic acid (20 ml) at 100 over a period of 1 h. Additional acetic acid (100 ml) was added to the thickening mixture and the reaction was stirred for 24 h at ambient temperature. The reaction was diluted with ice-water (300 ml) and then the precipitate was filtered and washed with water and dried in vacuo to give the desired compound (40.69 g, 89%).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
46.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

Anhydrous acetic acid (20 ml) followed by vanillin (7.5 g; 0.05 mole) were charged into a 100-ml round glass flask equipped with a stirring system, thermometer, a dropping funnel and cooled with a water bath at 20° C. Stirring was begun and then, when the vanillin had dissolved, a solution of bromine (4.8 g; 0.03 mole) in acetic acid (10 ml) was added dropwise. The temperature gradually increased to 30° C. When the bromine addition was complete, acetic acid (20 ml) was added, followed, dropwise, by hydrogen peroxide at a concentration of 30% of H2O2 (2.26 g; 0.02 mole). Stirring was continued for 10 min upon completion of the addition and the heterogeneous reaction mixture was cooled to 20° C. It was next filtered and the cake was washed on the filter with fresh acetic acid (10 ml) followed by ice water (30 ml). After drying under vacuum, a product (10.8 g) melting at 162 ° C. was obtained, in which 5-bromovanillin (10.60 g) was determined by high pressure liquid chromatography. Unconverted vanillin (0.45 g) was determined in the filtrate and the acetic acid wash.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2.26 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

In a 250 mL round bottom flask vanillin (Aldrich, 33.3 g, 0.22 moles) was dissolved in glacial acetic acid (100 mL) with stirring. A solution of bromine (Baker, 35.0 g, 0.43 mol, 11.2 mL) in glacial acetic acid (100 mL) was added to the solution of vanillin. After 5 min a precipitate formed but the reaction was allowed to stir for an additional 15 min. The solid was collected by filtration giving 18.2 g, 35%. The filtrate was then slowly added to water (300 mL) and allowed to stand overnight. The resulting solid was filtered and dried under vacuum giving additional product (18.4 g, 35%, total yield 36.6 g, 70%), mp 159°-163° C. (lit, 163°-164° C.), 1H NMR (CDCl3) δ3.99 (s, 3H), 6.61 (bs, 1H), 7.36 (d, J=1.3 Hz, 1H), 7.64 (d, J=1.3 Hz, 1H), 9.79 (s, 1H).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of vanillin (7.6 g, 50 mmol) in MeOH (60 mL) was added dropwise Br2 (2.8 mL, 50 mmol) over a 2 h period at 0° C. The mixture was warm to room temperature for another 1 h. Then cooling to 0° C., water (25 mL) was poured over a 20 min period and resulted in the precipitation of white solid. The mixture was stirred for further 15 min. The precipitate was filtered, washed with ice water and dried to give 10.7 g of white solid. Spectrum analysis verified the compound is 5-Br-vanillin.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
392
Citations
RT Loto - Journal of Failure Analysis and Prevention, 2017 - Springer
… 5-bromovanillin obtained from BOC Sciences, USA, and R. officinalis obtained from NOW … 5-bromovanillin is a phenolic aldehyde organic compound with the molecular formula of C 8 H …
Number of citations: 16 link.springer.com
HV Borgaonkar, SB Chandalia - Journal of Chemical …, 1984 - Wiley Online Library
… 5-bromovanillin into syringaldehyde, and methylation of the latter with dimethyl ~ ulphate . ~ ~ ~ ~ ' ' The solvolysis of 5-bromovanillin … consider the use of 5-bromovanillin, carried out the …
Number of citations: 10 onlinelibrary.wiley.com
RT Loto - Scientific reports, 2017 - nature.com
… Benzenecarbonitrile and 5-bromovanillin purchased from BOC … 5-bromovanillin is a carbolic aldehyde organic compound … structures benzenecarbonitrile and 5-bromovanillin are shown …
Number of citations: 34 www.nature.com
LC Raiford, GC Hilman - Journal of the American Chemical …, 1927 - ACS Publications
… 5-bromovanillin to undergo the benzoin condensation have thus far been unsuccessful.12 A second point of interest in this work was to study further the extent to which substituents in …
Number of citations: 6 pubs.acs.org
LC RAIFORD, DE FOX - The Journal of Organic Chemistry, 1944 - ACS Publications
… tained from 5-bromovanillin, which shows that one of the halogen atoms in the tribromo … caused loss of two bromine atoms and gave 5-bromovanillin, V. Formation of an aldehyde in this …
Number of citations: 27 pubs.acs.org
WS Seese - 1965 - search.proquest.com
… In the bromination (5) of vanillin acetate with one molecular proportion of bromine, three substitution > products are formed: 5-bromovanillin, 6rbromovanillin, and 5,6-dibromovanil-j lin. …
Number of citations: 0 search.proquest.com
RM Hann, GS Jamieson, EE Reid - Journal of the American …, 1929 - ACS Publications
… 2-Bromovanillin and 6-bromovanillin have been condensed with benzidine by Raiford and Stoesser,4 and a number of bases from 5-bromovanillin and 5,6-dibromovanillin havebeen …
Number of citations: 2 pubs.acs.org
LC RAIFORD, CH BUURMAN - The Journal of Organic Chemistry, 1943 - ACS Publications
… with an ether solution of 5-bromovanillin, a small portion of … the ester and left unchanged 5-bromovanillin. A mixture of … obtained from 5-bromovanillin and hippuric acid, and 100 cc. …
Number of citations: 4 pubs.acs.org
DV Rao, FA Stuber - Synthesis, 1983 - chemistry.mdma.ch
… Vanillin (1) was brominated at room temperature in glacial acetic acid with 1.1 equivalents of bromine to 5-bromovanillin (2) in 95% yield. The alkoxylation 3 of 2 was found to occur …
Number of citations: 53 chemistry.mdma.ch
GC Hilman - 1927 - Mack Print. Company
Number of citations: 0

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